2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-benzylacetamide
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Description
“2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-benzylacetamide” is a chemical compound with the molecular formula C18 H18 N4 O4 S3 and a molecular weight of 450.56 . It is a thiophene-based compound . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .
Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives often include condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . Protodeboronation of pinacol boronic esters has also been reported .
Physical and Chemical Properties Analysis
The compound has a logP value of 2.431 and a logD value of 2.431 . It has 10 hydrogen bond acceptors and 3 hydrogen bond donors .
Future Directions
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-benzylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S3/c18-16-13(27(23,24)15-7-4-8-25-15)10-20-17(21-16)26-11-14(22)19-9-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,19,22)(H2,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWWYAJXSUWLQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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